2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
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Overview
Description
2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of β-chlorovinyl aldehydes with ammonia, sodium hydrosulfide, and a second carbonyl compound. This multicomponent reaction (MCR) allows for the formation of the desired thiazine structure . The reaction conditions often include the use of solvents like isopropanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of tumor cells by interfering with cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1-(p-chlorophenyl)-1,6-dihydro-6,6-dimethyl derivative of 1,3,5-triazine: This compound has shown activity against plasmodium.
3,5-Dichlorophenyl analogue: A metabolite of dichloroguanide, more potent against plasmodium.
Uniqueness
2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific thiazine structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a drug candidate make it a valuable compound for research and industrial applications .
Properties
CAS No. |
79128-44-2 |
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Molecular Formula |
C10H13Cl2NS |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;/h2-5,10,12H,1,6-7H2;1H |
InChI Key |
IGROQRSTJZSHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(SC1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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